(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine
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Overview
Description
(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is an organic compound characterized by the presence of an anthracene moiety attached to a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthracene and trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Substitution: The trifluoroethylamine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, reduced anthracene compounds, and substituted trifluoroethylamine derivatives.
Scientific Research Applications
(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their anticancer and antimicrobial properties.
Industry: The compound is investigated for its potential use in materials science, particularly in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which (1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit a biological response.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-Anthryl)-2,2,2-trifluoroethanol
- (1R)-1-(2-Anthryl)-2,2,2-trifluoroacetic acid
- (1R)-1-(2-Anthryl)-2,2,2-trifluoromethane
Uniqueness
(1R)-1-(2-Anthryl)-2,2,2-trifluoroethylamine is unique due to the presence of both the anthracene moiety and the trifluoroethylamine group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C16H12F3N |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
(1R)-1-anthracen-2-yl-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C16H12F3N/c17-16(18,19)15(20)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,20H2/t15-/m1/s1 |
InChI Key |
GYHKGMNJBQKBNZ-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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